molecular formula C18H23N5O B2546776 N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide CAS No. 1436339-04-6

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide

Cat. No.: B2546776
CAS No.: 1436339-04-6
M. Wt: 325.416
InChI Key: FPCHINALKAIMDP-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide is a structurally complex molecule featuring a cyclopropylethyl backbone, a cyano group, and a benzimidazole-substituted acetamide moiety. The acetamide linker provides conformational flexibility, enabling adaptability in binding environments. This compound’s design suggests applications in medicinal chemistry, particularly in targeting diseases where benzimidazole derivatives are known to exhibit activity, such as antimicrobial or anticancer therapies .

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-18(12-19,13-8-9-13)21-17(24)11-22(2)10-16-20-14-6-4-5-7-15(14)23(16)3/h4-7,13H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHINALKAIMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a cyclopropylethyl group, cyano substitution, and benzimidazole-acetamide architecture. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Notable Properties/Applications
Target Compound Cyclopropylethyl, cyano, methylbenzimidazole-acetamide Potential antimicrobial/anticancer activity; enhanced rigidity from cyclopropane
N-(1-Cyano-1-methylethyl)acetamide () Methyl group instead of cyclopropyl; simpler acetamide Industrial applications (pharma/agrochemicals); lower steric hindrance
N-(1-cyanocyclopentyl)acetamide () Cyclopentyl ring (vs. cyclopropyl); similar cyano-acetamide Altered ring strain and solubility; used in intermediate synthesis
N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () Tetrazole and isopropyl-benzimidazole substituents Likely improved coordination with metals; tetrazole enhances metabolic stability
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N,O-bidentate directing group; hydroxy and methyl substituents Metal-catalyzed C–H bond functionalization; lacks benzimidazole’s aromaticity

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